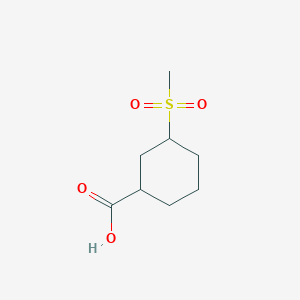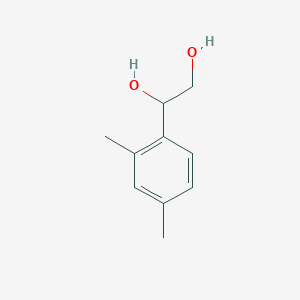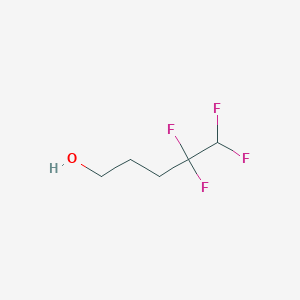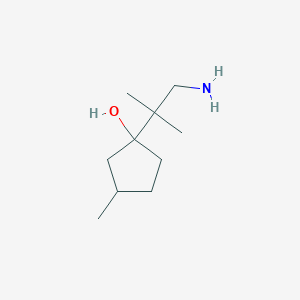
3-Methanesulfonylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methanesulfonylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O4S It is a derivative of cyclohexane, featuring a methanesulfonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Functionalization: The initial step involves the functionalization of cyclohexane to introduce the necessary functional groups. This can be achieved through various methods, including halogenation followed by substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methanesulfonylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Methanesulfonylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methanesulfonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid (CH3SO3H): A simpler compound with similar functional groups but lacking the cyclohexane ring.
Cyclohexane-1-carboxylic acid (C7H12O2): Similar structure but without the methanesulfonyl group.
Cyclohexanesulfonic acid (C6H11SO3H): Contains a sulfonic acid group instead of a methanesulfonyl group.
Uniqueness
3-Methanesulfonylcyclohexane-1-carboxylic acid is unique due to the combination of the methanesulfonyl and carboxylic acid groups on a cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H14O4S |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
3-methylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Clé InChI |
KLWDKSKWEGYMKV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CCCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)


![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)





